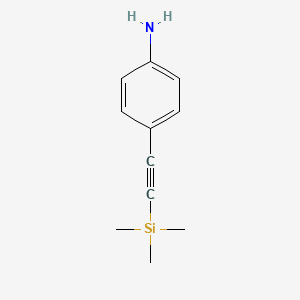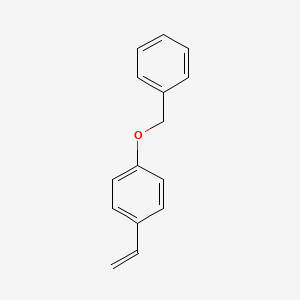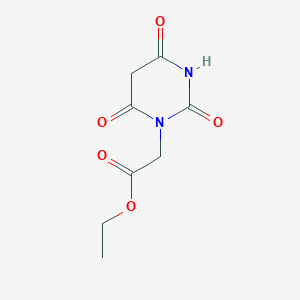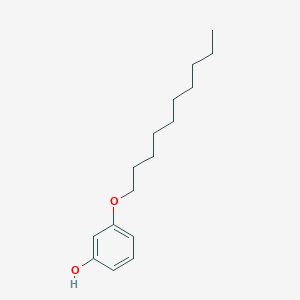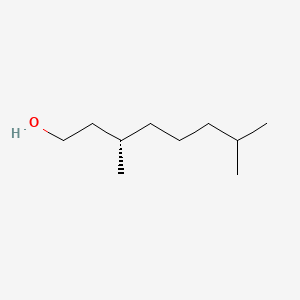
S-3,7-Dimethyl-1-octanol
Vue d'ensemble
Description
S-3,7-Dimethyl-1-octanol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain, with methyl groups attached to the third and seventh carbons. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-3,7-Dimethyl-1-octanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-3,7-Dimethyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of (3S)-3,7-Dimethyloctanal using a suitable catalyst such as palladium on carbon (Pd/C). The process involves the use of high-pressure hydrogen gas and is conducted in a reactor designed to withstand such conditions.
Analyse Des Réactions Chimiques
Types of Reactions
S-3,7-Dimethyl-1-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3S)-3,7-Dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (3S)-3,7-Dimethyloctane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3S)-3,7-Dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: (3S)-3,7-Dimethyloctanoic acid
Reduction: (3S)-3,7-Dimethyloctane
Substitution: (3S)-3,7-Dimethyloctyl chloride
Applications De Recherche Scientifique
S-3,7-Dimethyl-1-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential pheromonal activity in insects.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism by which S-3,7-Dimethyl-1-octanol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3,7-Dimethyloctan-1-Ol: The enantiomer of S-3,7-Dimethyl-1-octanol, differing only in the spatial arrangement of the atoms around the chiral center.
3,7-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,7-Dimethyloctanoic acid: The oxidized form of this compound, with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its interactions with biological systems and its reactivity in chemical processes. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(3S)-3,7-dimethyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880726 | |
| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68680-98-8 | |
| Record name | (S)-3,7-Dimethyloctan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68680-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3,7-Dimethyl-1-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are the liquid crystal properties of derivatives of (3S)-3,7-Dimethyloctan-1-ol?
A: Research has demonstrated that various liquid-crystalline derivatives of (3S)-3,7-Dimethyloctan-1-ol, synthesized through bromination, oxidation, or direct use, exhibit ferroelectric smectic phases, particularly the smectic C phase []. These derivatives show spontaneous polarization values ranging from 5 to 15 nCcm−2. Notably, many derivatives possess short helical pitches in their C phases, making them valuable as unwinding agents in ferroelectric mixtures [].
Q2: How does the chirality of (3S)-3,7-Dimethyloctan-1-ol influence the properties of its liquid crystal derivatives?
A: While the provided research [] focuses on the synthesis and characterization of (3S)-3,7-Dimethyloctan-1-ol derivatives, it doesn't explicitly delve into the impact of chirality on their liquid crystal properties. Further investigation is needed to understand how the (3S) configuration influences parameters like helical pitch, spontaneous polarization, and phase transition temperatures compared to its enantiomer or racemic mixture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
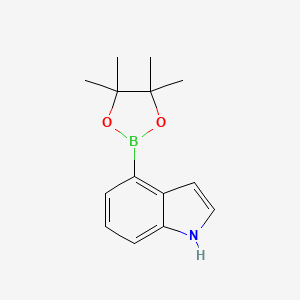
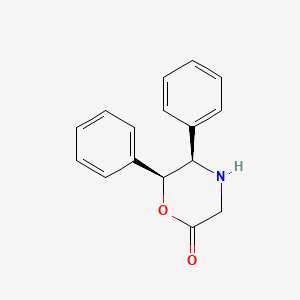
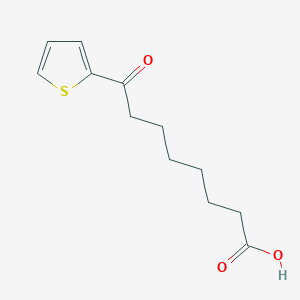
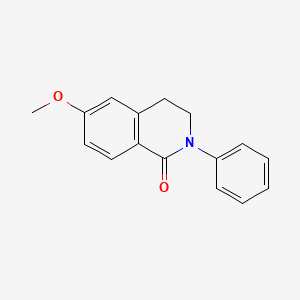
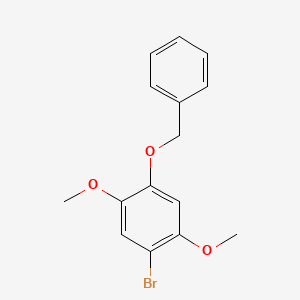
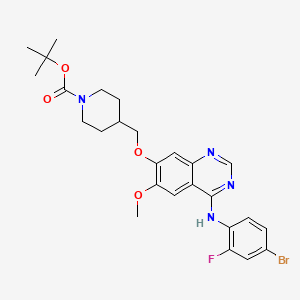
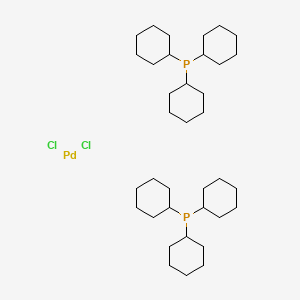
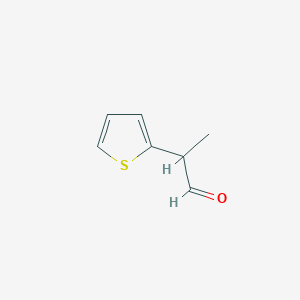
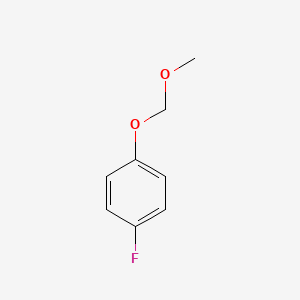
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
